Cas no 957129-38-3 (5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid)

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid structure
957129-38-3 structure
Produktname:5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid
CAS-Nr.:957129-38-3
MF:C7H10N2O2
MW:154.166501522064
MDL:MFCD06735403
CID:1001637
PubChem ID:3159638

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1H-Pyrazole-3-carboxylic acid, 5-ethyl-4-methyl-
    • 5-ethyl-4-methyl-1H-Pyrazole-3-carboxylic acid
    • 5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid (ACI)
    • 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
    • 5-Ethyl-4-methyl-2H-pyrazole-3-carboxylic acid
    • CS-0146432
    • CHEMBL415261
    • 957129-38-3
    • HY-W095200
    • DTXSID901245494
    • DA-18434
    • SCHEMBL2589542
    • GPR109 receptor agonist-2
    • 1094347-64-4
    • AKOS000303204
    • 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid, AldrichCPR
    • 1H-Pyrazole-3-carboxylic acid, 5-ethyl-4-methyl-
    • DA-37382
    • HMS1699B09
    • 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylicacid
    • EN300-1251057
    • MFCD06735403
    • BDBM50220852
    • FS-2498
    • MFNJGDMJKJLUGC-UHFFFAOYSA-N
    • AKOS013152076
    • E81879
    • 3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid(SALTDATA: FREE)
    • 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid
    • MDL: MFCD06735403
    • Inchi: 1S/C7H10N2O2/c1-3-5-4(2)6(7(10)11)9-8-5/h3H2,1-2H3,(H,8,9)(H,10,11)
    • InChI-Schlüssel: MFNJGDMJKJLUGC-UHFFFAOYSA-N
    • Lächelt: O=C(C1C(C)=C(CC)NN=1)O

Berechnete Eigenschaften

  • Genaue Masse: 154.074227566g/mol
  • Monoisotopenmasse: 154.074227566g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 161
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topologische Polaroberfläche: 66Ų

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Sicherheitsinformationen

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Fluorochem
059012-10g
3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
957129-38-3 95%
10g
£1225.00 2022-03-01
ChemScence
CS-0146432-5g
5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid
957129-38-3 99.08%
5g
$775.0 2022-04-26
eNovation Chemicals LLC
Y1236285-1g
3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
957129-38-3 98%
1g
$280 2024-06-06
abcr
AB216557-5 g
3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid; 95%
957129-38-3
5g
€1,001.00 2022-06-11
TRC
B440175-500mg
3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
957129-38-3
500mg
$ 275.00 2022-06-07
abcr
AB216557-1 g
3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid; 95%
957129-38-3
1g
€345.00 2022-06-11
TRC
B440175-100mg
3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
957129-38-3
100mg
$ 70.00 2022-06-07
abcr
AB216557-250 mg
3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid; 95%
957129-38-3
250MG
€207.40 2022-06-11
Fluorochem
059012-5g
3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
957129-38-3 95%
5g
£744.00 2022-03-01
1PlusChem
1P00J1OF-1g
3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
957129-38-3 97%
1g
$127.00 2025-03-01

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  2 h, -5 - 0 °C; 0 °C → -15 °C
1.2 Reagents: Acetic acid ,  Hydrazine Solvents: Water ;  2 h, < 0 °C; 1 h, 0 - 15 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  2 h, 20 °C; 16 h, 40 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, 45 °C
1.5 Solvents: Water ;  1 h, 45 °C
1.6 Reagents: Sodium hydroxide Solvents: Water ;  1 h, pH 7.5 - 8, rt
1.7 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 2 - 2.5, 40 - 45 °C
Referenz
Process for the preparation of substituted pyrazole derivatives
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  80 °C
Referenz
Method for synthesizing 3,4,5-trisubstituted pyrazole-like compound
, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
Referenz
Preparation of N-aryl-1H-pyrazole-3-carboxamide derivatives as TAAR1 receptor agonist and its applications
, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran
Referenz
Highly Regioselective Organocatalyzed Synthesis of Pyrazoles from Diazoacetates and Carbonyl Compounds
Wang, Lei; Huang, Jiayao; Gong, Xiaojie; Wang, Jian, Chemistry - A European Journal, 2013, 19(23), 7555-7560

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  3 h, rt → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referenz
Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a
Skinner, Philip J.; Cherrier, Martin C.; Webb, Peter J.; Shin, Young-Jun; Gharbaoui, Tawfik; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(20), 5620-5623

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Raw materials

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Preparation Products

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Amadis Chemical Company Limited
(CAS:957129-38-3)5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid
A1095628
Reinheit:99%/99%
Menge:1g/5g
Preis ($):218.0/834.0